The compound (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that incorporates multiple functional groups and ring structures. This compound features a thiazolo-benzimidazole core, which is known for its diverse biological activities. The presence of the furan and acetylphenyl substituents enhances its potential for various applications in medicinal chemistry. The structural uniqueness of this compound is attributed to its specific arrangement of atoms and bonds, which can influence its chemical reactivity and biological interactions.
These reactions are crucial for understanding how the compound can be modified for enhanced biological activity or altered properties.
The biological activity of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been explored in various studies. Its structural components suggest potential activities such as:
Predictive models have been employed to assess its potential pharmacological effects based on structural characteristics .
The synthesis of this compound typically involves multi-step organic reactions, including:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The applications of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one span several fields:
Interaction studies are essential to understand how this compound interacts with biological targets. Techniques such as:
These studies help elucidate mechanisms of action and guide further modifications to enhance efficacy .
Several compounds share structural similarities with (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, including:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Benzimidazole core | Anticancer | Simple structure |
| Compound B | Thiazole ring | Antimicrobial | Broad spectrum |
| Compound C | Furan substituent | Anti-inflammatory | Specific binding |
The uniqueness of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its combination of these structural elements, potentially leading to novel therapeutic profiles not observed in simpler analogs.
The compound’s IUPAC name, (2Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(2-bromophenyl)-thiazolo[3,2-b]triazol-6-one, reflects its polycyclic framework and substituent positions. The numbering begins at the thiazole nitrogen, with the benzimidazole ring fused at positions 3 and 2. The Z-configuration is explicitly denoted for the exocyclic double bond between C5 and the furyl-methylidene group. Systematic identification criteria include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₂₃H₁₄BrN₃O₃S | |
| Molecular weight | 492.3 g/mol | |
| CAS registry number | Not publicly available | - |
The acetylphenyl group at the furan’s 5-position and the bromophenyl substituent on the triazole ring are critical for distinguishing this compound from analogues.
Density functional theory (DFT) calculations reveal a near-planar arrangement of the thiazolo[3,2-a]benzimidazole core, with dihedral angles of 8.2° between the benzimidazole and thiazole rings. The Z-configuration places the furyl-methylidene group cis to the triazolone oxygen, creating a conjugated system that extends π-electron delocalization across the molecule. Key stereoelectronic features include:
Single-crystal X-ray diffraction confirms the Z-configuration with a C5=C bond length of 1.34 Å, characteristic of double-bond character. The crystal packing exhibits intermolecular C-H···O hydrogen bonds between the acetyl carbonyl and benzimidazole protons, forming a layered lattice (space group P1). Key metrics:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.21 Å, b = 10.89 Å, c = 12.34 Å |
| α/β/γ angles | 90°/95.3°/90° |
| R factor | 0.042 |
The absence of configurational isomerism in the solid state suggests kinetic trapping during crystallization.
¹H NMR (400 MHz, DMSO-d₆) assignments:
Key absorption bands:
In methanol, λₘₐₐ = 342 nm (π→π* transition) and 285 nm (n→π*), with molar absorptivity ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹.
DFT studies (B3LYP/6-311++G**) identify two dominant tautomers:
The energy barrier for tautomerization is 28.6 kJ/mol, indicating rapid interconversion at room temperature.